![molecular formula C13H9I B1295831 2-Iodo-9H-fluorene CAS No. 2523-42-4](/img/structure/B1295831.png)
2-Iodo-9H-fluorene
Overview
Description
2-Iodo-9H-fluorene is a chemical compound that serves as a key intermediate in the synthesis of various fluorene derivatives. These derivatives are of significant interest due to their applications in materials science, organic electronics, and as building blocks for complex molecular structures.
Synthesis Analysis
The synthesis of fluorene derivatives from 2-iodobiphenyls has been achieved through several methods involving palladium-catalyzed reactions. One approach utilizes CH2Br2 to form fluorene derivatives via a tandem palladium-catalyzed dual C-C bond formation sequence, which involves the formation of dibenzopalladacyclopentadiene intermediates . Another method involves the use of α-diazoesters to synthesize 9,9-disubstituted fluorenes through a palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence . Additionally, 9-fluorenylidenes can be synthesized via palladium-catalyzed cross-coupling with vinyl bromides, which also involves C-H activation and dual C-C bond formations . A similar palladium-catalyzed coupling reaction with alkenyl bromides has been reported for constructing 9-(diorganomethylidene)fluorenes .
Molecular Structure Analysis
The molecular structure of fluorene derivatives can exhibit unique characteristics such as substantial singlet biradical character, as observed in the X-ray crystallographic structure of a 2,3-naphthoquinodimethane derivative incorporated into an indenofluorene frame . The presence of substituents can influence the molecular conformation and reactivity, as seen in the case of sterically geared 9-(2,2,2-triphenylethylidene)fluorene derivatives .
Chemical Reactions Analysis
Fluorene derivatives can undergo various chemical reactions, including Michael addition reactions, as demonstrated by the reaction between 2-iodofluorene and 9,9'-bifluorenylidene . The presence of iodine substituents on the fluorene ring can also facilitate further functionalization through Grignard and Ullmann reactions, leading to a variety of substituted fluorenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-iodo-9H-fluorene derivatives can be significantly altered by the introduction of different substituents. For instance, the introduction of a tert-butyl group in 9-(2,2,2-triphenylethylidene)fluorene does not introduce additional strain and allows for photoisomerization studies, which reveal significant quantum yields for the isomerization process . The conformational equilibria of fluorene derivatives can be influenced by interactions such as N–H···π, which stabilize certain conformations . The optical properties of fluorene-based polymers can vary depending on the nature of the arylene unit and the presence of side chains, affecting their absorption characteristics and the extent of red-shift from solution to film state .
Safety And Hazards
2-Iodo-9H-fluorene is classified as hazardous to the aquatic environment (Long-Term Hazard Category 2). It may cause respiratory tract irritation (Specific Target Organ Toxicity - Single Exposure Category 3), skin irritation (Skin Corrosion/Irritation Category 2), and serious eye irritation (Serious Eye Damage/Eye Irritation Category 2) . It can also produce hazardous combustion gases or vapors when burned .
properties
IUPAC Name |
2-iodo-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9I/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYQUOAQPXGXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279334 | |
Record name | 2-Iodo-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-9H-fluorene | |
CAS RN |
2523-42-4 | |
Record name | 2-Iodo-9H-fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2523-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-9H-fluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2523-42-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Iodo-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodofluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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